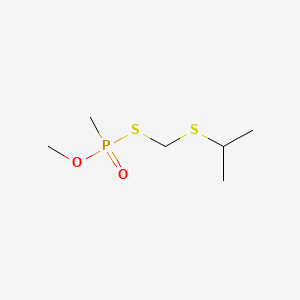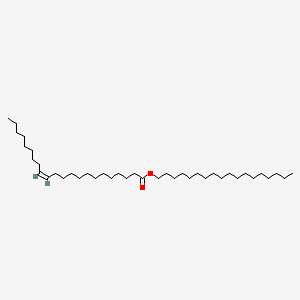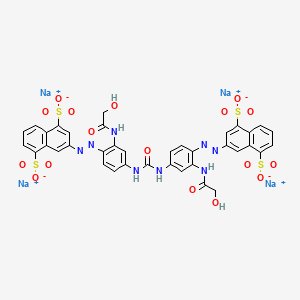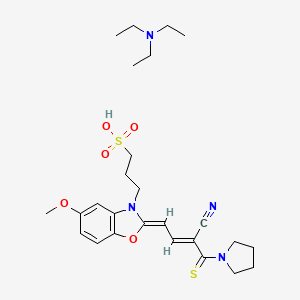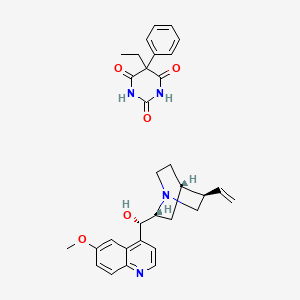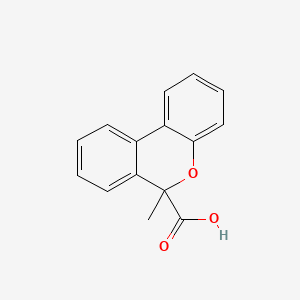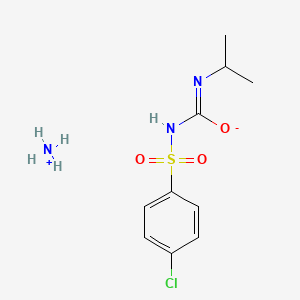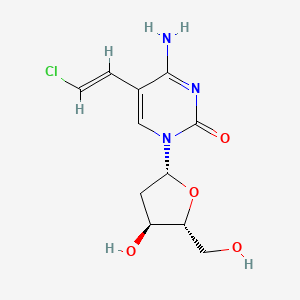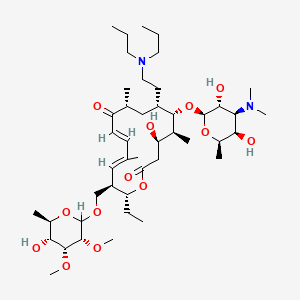![molecular formula C19H25FN4O3 B12730537 1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 182869-04-1](/img/structure/B12730537.png)
1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- is a complex organic compound that belongs to the class of naphthyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid derivatives typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives, which undergo various chemical transformations such as halogenation, alkylation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or halides.
科学的研究の応用
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives may inhibit bacterial DNA gyrase, leading to antibacterial activity.
類似化合物との比較
Similar Compounds
Quinolones: A class of antibiotics with a similar core structure.
Pyridines: Another class of nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
1,8-Naphthyridine-3-carboxylic acid derivatives are unique due to their specific substitution patterns and functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
182869-04-1 |
|---|---|
分子式 |
C19H25FN4O3 |
分子量 |
376.4 g/mol |
IUPAC名 |
1-tert-butyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H25FN4O3/c1-19(2,3)24-10-13(18(26)27)15(25)12-7-14(20)17(22-16(12)24)23-6-5-11(9-23)8-21-4/h7,10-11,21H,5-6,8-9H2,1-4H3,(H,26,27) |
InChIキー |
QWWHEXFNWMKGIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)CNC)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


